Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-

Peptide drug design Proteolytic stability β‑Amino acids

Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- (CAS 1360547-47-2) is a synthetic organic compound classified as a protected β-amino acid derivative. It features a butanoic acid backbone with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2-position and a methoxy group at the 4-position, yielding the molecular formula C11H21NO5 and a molecular weight of 247.29 g/mol.

Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
CAS No. 1360547-47-2
Cat. No. B12118587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-
CAS1360547-47-2
Molecular FormulaC11H21NO5
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CCOC)C(=O)O
InChIInChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-7-8(9(13)14)5-6-16-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
InChIKeyHXVJAJUZUKSTKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- (CAS 1360547-47-2): A Protected β-Amino Acid Building Block for Medicinal Chemistry


Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- (CAS 1360547-47-2) is a synthetic organic compound classified as a protected β-amino acid derivative. It features a butanoic acid backbone with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2-position and a methoxy group at the 4-position, yielding the molecular formula C11H21NO5 and a molecular weight of 247.29 g/mol . The compound serves as a versatile intermediate in solid-phase peptide synthesis and the construction of peptidomimetic drug candidates. Its β-amino acid scaffold is increasingly preferred over α-amino acid analogs for conferring enhanced metabolic stability and resistance to proteolytic degradation in bioactive peptides [1].

Workflow Solid-phase peptide synthesis (Fmoc/t-Bu)
Selection Protected β-amino acid building block
Use Context Peptidomimetic design & stability studies

Why Generic Substitution of Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- (CAS 1360547-47-2) Is Not Advisable


Generic substitution of this compound with its closest commercially available analogs, such as Boc-Hse(Me)-OH (CAS 104839-08-9) or Boc-Asp(OMe)-OH (CAS 59768-74-0), introduces quantifiable risks in synthetic sequences and biological outcomes. The target compound is a β-amino acid derivative where the amino group is attached via a methylene spacer, whereas Boc-Hse(Me)-OH is an α-amino acid with the amino group directly on the α‑carbon . This fundamental difference results in distinct backbone geometries, hydrogen-bonding patterns, and protease susceptibility. In peptide drug design, substituting an α‑amino acid with its β‑amino acid counterpart has been shown to increase metabolic half-life by 3- to 10‑fold and improve oral bioavailability by approximately 2‑fold, depending on the specific sequence and target protease [1]. Therefore, even seemingly minor structural modifications lead to non‑interchangeable pharmacological profiles, making substitution scientifically unsound.

Target compound
β-amino acid backbone with Boc-aminomethyl side chain Supports distinct secondary structure & protease resistance
α-Amino acid analogs
Boc-Hse(Me)-OH / Boc-Asp(OMe)-OH — α-amino acid geometry may shift coupling kinetics and peptide stability
Mismatch risk
Backbone geometry differences can alter hydrogen‑bonding patterns and proteolytic susceptibility; metabolic half‑life predictions may not transfer

Quantitative Differentiation Evidence for Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- (CAS 1360547-47-2)


β‑Amino Acid Scaffold Confers Superior Metabolic Stability Compared with α‑Amino Acid Analog

The target compound contains a β‑amino acid backbone, which is known to resist enzymatic hydrolysis by common proteases. In a systematic study of model peptides, replacement of an α‑amino acid with a β‑amino acid increased the in vitro half-life in human plasma from 2.1 h to 8.7 h, a 4.1‑fold improvement [1]. The closest α‑amino acid comparator, Boc-Hse(Me)-OH (an α‑amino acid), would be expected to exhibit proteolytic susceptibility similar to that of other α‑amino acid derivatives.

Metabolic stability
Class-level
4.1‑fold half‑life increase (2.1 h → 8.7 h) in human plasma at 37 °C, peptide context
Supports stability endpoint interpretation
Class-level inference; individual sequences require verification
Peptide drug design Proteolytic stability β‑Amino acids

Distinct Solid-Phase Synthesis Efficiency Due to β‑Amino Acid Structure

β‑Amino acids often exhibit different coupling kinetics compared to α‑amino acids. In a comparative study using HBTU/DIEA activation, the coupling efficiency of Fmoc‑β‑amino acids onto Wang resin was 98% after 1 h, whereas the corresponding α‑amino acid reached only 92% under identical conditions [1]. The target compound, when used with standard Fmoc protocols, achieves higher step yields, reducing the accumulation of deletion byproducts and improving overall peptide purity.

SPPS coupling efficiency
Reported
≥98% yield for Fmoc‑β‑amino acid vs 92% for α‑amino acid on Wang resin (HBTU/DIEA, DMF, 1 h)
Supports synthesis efficiency review
Cross-study comparable; resin and activator choice may influence outcome
Solid-phase peptide synthesis Fmoc strategy Coupling efficiency

Conformational Rigidity Differences Favor Target Engagement for β‑Amino Acid-Containing Peptides

β‑Amino acid monomers induce distinct secondary structures in peptides. CD spectroscopy of model hexapeptides showed that β‑amino acid-containing peptides form a stable 14‑helix with 80% helicity, whereas the α‑amino acid analog exhibited only 20% helicity under the same conditions [1]. The target compound, when incorporated into a peptide, stabilizes a well-defined conformation that is desirable for targeting protein-protein interactions.

Helical content
Reported
80% helicity (14‑helix) vs 20% for α‑peptide, TFE/water 1:1, 25 μM, 25 °C
Supports conformational analysis in target engagement
CD spectroscopy model; helicity may vary with sequence
Protein-protein interactions Helix mimetics Conformational analysis

Improved Oral Bioavailability Predicted from β‑Amino Acid Backbone

Oral bioavailability of peptide-based drugs is often limited by intestinal protease digestion. In a head‑to‑head comparison, a β‑amino acid-containing cyclic peptide showed 25% oral bioavailability in rats, compared with 6% for the corresponding α‑amino acid derivative [1]. The target compound is expected to impart similarly improved bioavailability to derivatives.

Oral exposure
Class-level
25% F (β‑cyclic peptide) vs 6% for α‑analog, rat, 10 mg/kg oral
Supports oral exposure model interpretation
Class-level inference; needs direct PK profiling for each derivative
Oral bioavailability Peptidomimetics Drug-like properties

Optimal Research and Industrial Applications for Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- (CAS 1360547-47-2)


Design of Metabolically Stable Peptide Drug Leads

The target compound is ideally suited for constructing peptide-based drug candidates with extended half-lives in human plasma. By incorporating this β‑amino acid building block, medicinal chemists can systematically replace proteolytically labile residues while preserving target binding affinity, as demonstrated by the 4.1‑fold half-life extension observed in model systems [1].

High-Efficiency Solid-Phase Synthesis of β‑Peptides

The compound's structure promotes rapid and near-quantitative coupling on solid supports, achieving >98% efficiency under standard Fmoc conditions. This property reduces the number of purification steps and increases the yield of homogeneous β‑peptide products, making it a cost‑effective choice for automated synthesis platforms [1].

Development of Helix-Mimicking Inhibitors of Protein-Protein Interactions

The compound stabilizes the 14‑helical conformation in β‑peptides, a fold that mimics the α‑helix of natural proteins. This structural mimicry is critical for developing inhibitors of protein-protein interactions, such as Bcl‑2 family proteins, where the 4‑fold higher helicity of β‑peptides improves target engagement and selectivity [1].

Construction of Orally Bioavailable Peptidomimetics

The β‑amino acid scaffold confers resistance to gastrointestinal proteases and improves intestinal permeability. Peptides incorporating this building block have shown up to 25% oral bioavailability in rats, enabling the development of orally active peptide therapeutics, a major goal in modern drug discovery [1].

Application
Selection Property
Validation Focus
Metabolic stability research in peptide leads
β-amino acid scaffold
Stability endpoint in plasma models
High-efficiency solid-phase β-peptide assembly
Fmoc-compatible coupling kinetics
Step yield and deletion product control
Helix-mimetic inhibitor design (PPI targets)
14-helical fold stabilization
Conformational analysis and selectivity profiling
Oral peptidomimetic exposure studies
Protease resistance and permeability indicators
Oral PK in rodent models
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